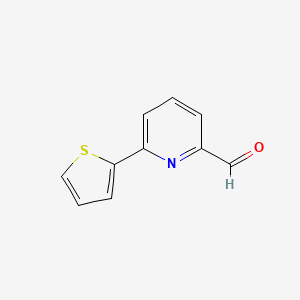

6-(2-Thienyl)-2-pyridinecarboxaldehyde

Description

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic organic chemistry is a major branch of chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. nih.govlookchem.comlibretexts.org These non-carbon atoms, typically nitrogen, oxygen, or sulfur, impart distinct physical and chemical properties compared to their all-carbon counterparts. libretexts.orgwikipedia.org Many essential biological molecules, including nucleic acids, vitamins, and alkaloids, are based on heterocyclic frameworks. wikipedia.org

Among the most common and well-studied heterocycles are pyridine (B92270) and thiophene (B33073). wikipedia.org Pyridine is a six-membered aromatic ring containing five carbon atoms and one nitrogen atom. nih.govresearchgate.net It is an isostere of benzene (B151609) and serves as a fundamental building block in pharmaceuticals and agrochemicals. beilstein-journals.org Thiophene is a five-membered aromatic ring composed of four carbon atoms and one sulfur atom. nih.govlookchem.comwikipedia.org Discovered as a contaminant in benzene, thiophene and its derivatives are also key components in medicinal chemistry and materials science. diva-portal.org The compound 6-(2-Thienyl)-2-pyridinecarboxaldehyde is a derivative of pyridinecarboxaldehyde, specifically an isomer known as picolinaldehyde (pyridine-2-carbaldehyde), where a hydrogen atom is substituted by a thienyl group. msu.eduresearchgate.net

Significance of Pyridine-Thiophene Hybrid Scaffolds in Contemporary Chemical Research

The strategic combination of different heterocyclic rings into a single "hybrid" molecule is a powerful approach in modern chemical research, particularly in drug discovery. nih.gov Pyridine-thiophene scaffolds merge the structural and electronic properties of both a nitrogen-containing six-membered ring and a sulfur-containing five-membered ring. This fusion can lead to novel compounds with unique biological activities and chemical characteristics. nih.gov

The pyridine nucleus is a privileged scaffold, meaning it is a structural framework that appears frequently in biologically active compounds and approved drugs. beilstein-journals.orgnih.gov Similarly, the thiophene ring is considered an important pharmacophore that can be used to modify a drug candidate's interaction with biological targets, alter its solubility, or fine-tune its metabolism. diva-portal.org The creation of hybrid structures containing both of these rings is a subject of considerable interest for synthesizing new molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net Researchers explore these scaffolds to develop new anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net

Overview of Research Trajectories for this compound

The primary research trajectory for this compound centers on its role as a versatile synthetic intermediate or building block for constructing more complex molecules. Its structure combines a reactive aldehyde group with the bidentate potential of the thienyl-pyridine unit, making it a valuable precursor in several areas of chemical synthesis.

A principal method for the synthesis of the core 6-(2-thienyl)pyridine structure involves palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions create a carbon-carbon bond between the pyridine and thiophene rings. Key examples of such methods include the Suzuki-Miyaura coupling, which uses an organoboron reagent (e.g., thiophene-2-boronic acid), and the Stille reaction, which employs an organotin reagent (e.g., 2-(tributylstannyl)thiophene). libretexts.orgwikipedia.org These reactions are favored for their efficiency and tolerance of a wide range of functional groups. libretexts.orgnih.gov

Once synthesized, this compound is primarily used in subsequent reactions. The aldehyde functional group is readily transformed, most commonly through condensation reactions with amines to form Schiff bases. lookchem.commsu.edu These resulting Schiff base ligands, which incorporate the N,N-bidentate chelating site of the 2,2'-bipyridine-like thienyl-pyridine unit, are of significant interest in coordination chemistry for their ability to form stable complexes with various metal ions. msu.edu These metal complexes are investigated for potential catalytic, optical, or biological properties.

Physicochemical Properties of this compound This interactive table summarizes key identifiers and physical properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | 6-(Thiophen-2-yl)pyridine-2-carbaldehyde | nih.gov |

| Synonyms | 6-(2-Thienyl)picolinaldehyde, 6-(Thiophen-2-yl)pyridine-2-carbaldehyde | nih.gov |

| CAS Number | 208111-00-6 | wikipedia.orgdiva-portal.org |

| Molecular Formula | C₁₀H₇NOS | wikipedia.orgdiva-portal.org |

| Molecular Weight | 189.23 g/mol | wikipedia.orgnih.gov |

| Form | Solid | wikipedia.orgnih.gov |

| Melting Point | 57-61 °C | wikipedia.orgnih.gov |

| Boiling Point (Predicted) | 324.7 ± 32.0 °C | nih.gov |

| Density (Predicted) | 1.269 ± 0.06 g/cm³ | nih.gov |

Representative Synthetic Protocol: Suzuki-Miyaura Coupling The following table outlines a representative, generalized procedure for the synthesis of 6-(2-thienyl)pyridine structures via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for forming the key carbon-carbon bond.

| Component | Example Reagent(s) | Purpose | Source(s) |

| Pyridine Precursor | 6-Bromo-2-pyridinecarboxaldehyde or related 6-halopyridine derivative | Electrophilic coupling partner | researchgate.netnih.gov |

| Thiophene Reagent | Thiophene-2-boronic acid or its ester/trifluoroborate salt | Nucleophilic coupling partner | researchgate.netnih.govyoutube.com |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the cross-coupling cycle | researchgate.netresearchgate.net |

| Ligand (optional) | PPh₃, SPhos, XPhos | Stabilizes and activates the palladium catalyst | beilstein-journals.orgnih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation | diva-portal.orgresearchgate.netnih.gov |

| Solvent | Dioxane/Water, Toluene (B28343), DMF, Aqueous Isopropanol | Provides the reaction medium | diva-portal.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

6-thiophen-2-ylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-3-1-4-9(11-8)10-5-2-6-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFJKPQZABOKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442040 | |

| Record name | 6-(2-Thienyl)-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208111-00-6 | |

| Record name | 6-(2-Thienyl)-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-Thienyl)-2-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 2 Thienyl 2 Pyridinecarboxaldehyde and Its Structural Analogues

Strategic Approaches to the Pyridine-Thiophene Core Synthesis

The creation of the bi-heterocyclic pyridine-thiophene structure is typically achieved through modern cross-coupling reactions, which allow for the precise formation of a carbon-carbon bond between the two aromatic rings.

The most prevalent methods for synthesizing the 6-(2-thienyl)pyridine backbone involve multi-step sequences that culminate in a palladium-catalyzed cross-coupling reaction. These strategies offer high yields and excellent tolerance for a wide variety of functional groups. orgsyn.org Two of the most powerful and commonly employed methods are the Suzuki-Miyaura coupling and the Negishi coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of the target scaffold, this would typically involve reacting a halopyridine, such as 2-bromo-6-methylpyridine (B113505) or 2-chloro-6-methylpyridine, with a thiophene (B33073) boronic acid or boronic ester. nih.gov The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base. nih.gov The initial product, 6-(2-thienyl)-2-methylpyridine, can then be oxidized, for example using potassium permanganate, to yield the desired aldehyde, 6-(2-thienyl)-2-pyridinecarboxaldehyde. chemicalbook.com

Negishi Coupling: This method provides a powerful alternative, coupling an organozinc compound with an organohalide. orgsyn.org The synthesis would involve preparing a pyridylzinc halide, which can be accomplished through the reaction of a halopyridine with activated zinc. orgsyn.org This organozinc reagent is then coupled with a halogenated thiophene, such as 2-bromothiophene, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). orgsyn.orgmdpi.com Negishi coupling is noted for its high functional group tolerance and the ability to proceed under mild conditions. orgsyn.org

Other strategies for forming the pyridine (B92270) ring itself, such as the Bohlmann-Rahtz pyridine synthesis, can also be employed. This method constructs the pyridine ring from an enamine and an ethynylketone, which could incorporate a thiophene moiety from the start. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Pyridine Precursor | 6-Bromo-2,2'-bipyridine | Aryl halide coupling partner | mdpi.com |

| Thiophene Precursor | 4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane | Organoboron coupling partner | mdpi.com |

| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) | Catalyzes the C-C bond formation | mdpi.com |

| Base | K₂CO₃ (Potassium carbonate) | Activates the organoboron species | mdpi.com |

| Solvent | Toluene (B28343) / Ethanol (B145695) | Provides the reaction medium | mdpi.com |

| Temperature | 170 °C (Microwave) | Provides energy to overcome activation barrier | mdpi.com |

The synthetic strategies for accessing this compound and its analogues can be classified as either convergent or divergent.

Divergent Synthesis: In a divergent approach, a common intermediate core structure is synthesized and then modified in various ways to produce a library of different analogues. For example, a one-pot reaction can be used to synthesize a core like 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile. nih.gov This central molecule can then be subjected to different reactions, such as alkylation, to create a diverse set of derivatives. nih.gov This approach is particularly useful for generating a series of related compounds for structure-activity relationship studies.

Derivatization Strategies for Functional Enhancement

The aldehyde functional group in this compound is a versatile handle for further molecular elaboration, primarily through condensation reactions to form new C=N double bonds.

Schiff bases, or imines, are readily formed by the condensation of an aldehyde with a primary amine. This reaction is a cornerstone of synthetic chemistry for creating derivatives. uomustansiriyah.edu.iq The reaction of this compound with various primary amines (R-NH₂) under reflux in a solvent like ethanol would yield the corresponding Schiff base derivatives. mdpi.comresearchgate.net This method allows for the introduction of a wide array of substituents (the 'R' group), enabling the fine-tuning of the molecule's steric and electronic properties. Aromatic and aliphatic amines are both suitable for this transformation. nih.gov

Similarly, the aldehyde can react with hydrazine (B178648) or its derivatives (R-NH-NH₂) to form hydrazones. dergipark.org.tr This reaction typically proceeds under mild conditions, often by refluxing the aldehyde and the hydrazine derivative in an alcohol solvent. mdpi.com The synthesis of hydrazones is a common strategy for creating compounds with potential biological applications. nih.govnih.gov For instance, reacting the parent aldehyde with acetohydrazide would yield the corresponding acetohydrazone derivative, a structural motif found in various pharmacologically evaluated compounds. nih.gov The use of substituted hydrazines, such as aminoguanidine (B1677879), allows for the creation of more complex analogues like aminoguanidine hydrazones. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yields and selectivity is critical for the practical application of any synthetic route. The optimization of reaction parameters is a systematic process involving the careful variation of catalysts, solvents, temperature, and reactant stoichiometry. researchgate.netresearchgate.net

For the crucial cross-coupling step in the synthesis of the pyridine-thiophene core, several factors are key:

Catalyst and Ligand: The choice of palladium catalyst and its associated phosphine (B1218219) ligand is paramount. Different ligands can dramatically affect the efficiency of the catalytic cycle, particularly the reductive elimination step. nih.gov For Negishi couplings, ligands like CPhos have been developed to suppress side reactions and improve the yield of the desired product. nih.gov

Solvent and Base: The solvent and base combination can influence reaction rates and yields. For Suzuki couplings, a mixture of an organic solvent like toluene and a polar solvent like ethanol is often effective, while bases such as potassium carbonate are commonly used. mdpi.com

Temperature: Temperature control is essential. While some modern cross-coupling reactions can proceed at room temperature, others require heating, sometimes to high temperatures using conventional methods or microwave irradiation to shorten reaction times. mdpi.comorganic-chemistry.orgresearchgate.net

The process of optimization is often empirical, involving screening various conditions to find the optimal set for a specific substrate combination, as illustrated in the table below, which is based on a study optimizing the C-H functionalization of pyridine N-oxides. researchgate.net

Table 2: Example of Reaction Condition Optimization

| Entry | Variable Changed | Condition | Time (h) | Result (Conversion %) | Reference |

|---|---|---|---|---|---|

| 1 | Baseline | 1.5 equiv. reagent, 0.2 equiv. acid, 60 °C | 3 | 98% | researchgate.net |

| 2 | Reagent Stoichiometry | 1.0 equiv. reagent | 3 | 72% | researchgate.net |

| 3 | Acid Catalyst | H₃PO₄ (weaker acid) | 3 | 7% | researchgate.net |

| 4 | Acid Catalyst | CF₃SO₃H (stronger acid) | 3 | 92% | researchgate.net |

| 5 | Temperature | 40 °C | 3 | 56% | researchgate.net |

| 6 | Temperature | 80 °C | 1 | 98% | researchgate.net |

Role of Catalysts and Reagents in Reaction Efficiency

The efficiency of the synthesis of this compound and its analogues is highly dependent on the choice of catalyst and reagents. Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, are the most prevalent methods.

In a typical Stille coupling approach, 6-bromo-2-pyridinecarboxaldehyde is reacted with an organotin reagent, such as 2-(tributylstannyl)thiophene. The choice of the palladium catalyst and associated ligands is crucial for achieving high yields. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. The reaction is typically carried out in the presence of a suitable solvent, and the efficiency can be influenced by the nature of the organostannane and any additives.

The Suzuki coupling presents an alternative and often more environmentally benign route, utilizing a boronic acid or its ester derivative in place of the organotin reagent. wikipedia.org For instance, the coupling of 6-bromo-2-pyridinecarboxaldehyde with 2-thienylboronic acid is a viable synthetic strategy. The catalyst system for this reaction often consists of a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine ligand. The choice of ligand can significantly impact the reaction's success, with bulky, electron-rich phosphines often favoring the coupling of heteroaryl compounds. nih.gov The base used to activate the boronic acid is another critical parameter, with common choices including potassium carbonate (K₂CO₃) and potassium fluoride (B91410) (KF). nih.gov The selection of the appropriate base can be crucial, as some starting materials may be sensitive to strongly basic conditions. organic-chemistry.org

The table below summarizes typical catalysts and reagents used in the synthesis of this compound and its structural analogues.

| Reaction Type | Pyridine Precursor | Thiophene Reagent | Catalyst | Ligand | Base | Typical Yield (%) |

| Stille Coupling | 6-Bromo-2-pyridinecarboxaldehyde | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | Triphenylphosphine | - | Good to Excellent |

| Suzuki Coupling | 6-Bromo-2-pyridinecarboxaldehyde | 2-Thienylboronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine Ligands (e.g., P(t-Bu)₃) | K₂CO₃ or KF | Moderate to High |

| Suzuki Coupling | 2-Chloro-6-substituted Pyridine | Arylboronic Acid | PXPd2 | - | K₂CO₃ | Good |

This table is generated based on analogous reactions and general principles of cross-coupling chemistry.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate, yield, and selectivity of the synthesis of this compound.

In Stille couplings , aprotic solvents that can solvate the organometallic species without participating in the reaction are generally preferred. Toluene and N,N-dimethylformamide (DMF) are commonly used solvents. The reaction temperature is typically elevated to facilitate the catalytic cycle, often ranging from 80 °C to 110 °C. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition of the starting materials or product.

For Suzuki couplings , a variety of solvents can be employed, often in biphasic systems with water. Ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) are frequently used, sometimes in combination with water to dissolve the inorganic base. nih.gov The reaction temperature for Suzuki couplings is also typically elevated, often in the range of 80 °C to 100 °C, to drive the reaction to completion. diva-portal.org

The following table outlines common solvent systems and temperature profiles for these synthetic methodologies.

| Reaction Type | Solvent System | Typical Temperature (°C) |

| Stille Coupling | Toluene, DMF | 80 - 110 |

| Suzuki Coupling | 1,4-Dioxane/Water, THF/Water | 80 - 100 |

This table is generated based on analogous reactions and general principles of cross-coupling chemistry.

Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity of this compound is essential for its application in further research and development. The primary methods for purification are column chromatography and recrystallization.

Column chromatography is a widely used technique to separate the desired product from unreacted starting materials, catalyst residues, and byproducts. Silica (B1680970) gel is the most common stationary phase. The choice of eluent (mobile phase) is critical for effective separation. A gradient of solvents, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent such as ethyl acetate, is often employed. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization is another powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled slowly. As the solubility decreases with temperature, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for the recrystallization of aromatic aldehydes include ethanol, or mixtures of hexanes and ethyl acetate. rochester.edu

The table below details common purification techniques for this compound.

| Purification Method | Stationary Phase/Solvent System | Key Considerations |

| Column Chromatography | Silica Gel; Hexanes/Ethyl Acetate gradient | Effective for removing catalyst residues and byproducts. |

| Recrystallization | Ethanol, Hexanes/Ethyl Acetate | Suitable for final purification of the solid product. |

This table is generated based on general laboratory practices for the purification of organic compounds.

Coordination Chemistry of 6 2 Thienyl 2 Pyridinecarboxaldehyde As a Ligand

Ligand Design Principles and Chelation Properties

The coordination behavior of 6-(2-Thienyl)-2-pyridinecarboxaldehyde is intrinsically linked to its molecular structure. The arrangement of its constituent rings and the presence of specific donor atoms dictate how it interacts with metal ions.

Analysis of Nitrogen and Sulfur Donor Atoms

In many instances, the aldehyde group of this compound serves as a reactive handle for the synthesis of more complex Schiff base ligands. These reactions, typically involving condensation with primary amines, introduce an imine nitrogen atom which, along with the pyridine (B92270) nitrogen, creates a bidentate N,N-donor set. This chelation motif is a common feature in the coordination chemistry of ligands derived from 2-pyridinecarboxaldehyde (B72084).

Investigation of Denticity and Preferred Coordination Modes

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. While this compound itself can potentially act as a bidentate ligand through its pyridine nitrogen and the aldehyde oxygen, its coordination chemistry is more extensively explored through its Schiff base derivatives.

Schiff bases derived from this compound are typically bidentate, coordinating through the pyridine nitrogen and the imine nitrogen. This N,N-chelation forms a stable five-membered ring with the metal ion, a favorable arrangement in coordination chemistry. The thiophene (B33073) sulfur may or may not participate in coordination, leading to variability in the coordination modes. In some cases, the thiophene sulfur can act as a bridging atom, linking two metal centers.

Transition Metal Complexation Dynamics

The interaction of this compound and its derivatives with transition metals has been a subject of considerable research, leading to the synthesis of a variety of coordination complexes with interesting structural and electronic properties.

Synthesis of Homoleptic and Heteroleptic Coordination Complexes

Both homoleptic and heteroleptic complexes featuring ligands derived from this compound have been reported. Homoleptic complexes, where all the ligands attached to the metal center are identical, can be synthesized by reacting the ligand with a metal salt in an appropriate stoichiometric ratio.

Heteroleptic complexes, which contain more than one type of ligand, are also accessible. For instance, a Schiff base derived from this compound can be introduced into a coordination sphere already containing other ligands, such as halides or other neutral donor molecules. The synthesis of such complexes allows for the fine-tuning of the electronic and steric properties of the metal center.

Characterization of Diverse Coordination Geometries

The coordination geometry of a metal complex is determined by the number of ligands surrounding the central metal ion and their spatial arrangement. Ligands derived from this compound have been shown to stabilize various coordination geometries in transition metal complexes.

Commonly observed geometries include:

Octahedral: In many cases, two tridentate Schiff base ligands coordinate to a central metal ion to form a six-coordinate octahedral complex. Alternatively, a bidentate Schiff base ligand can occupy two coordination sites, with other ligands completing the octahedral geometry.

Square Planar: This geometry is often observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). A bidentate Schiff base ligand can occupy two positions in the square plane.

Tetrahedral: For some metal ions, particularly those with a d¹⁰ electronic configuration like Zn(II), tetrahedral complexes can be formed.

Square Pyramidal: This five-coordinate geometry can arise when a tetradentate Schiff base ligand coordinates to a metal ion, or when a bidentate ligand and three other monodentate ligands are present.

Table 1: Examples of Transition Metal Complexes with Schiff Bases Derived from 2-Pyridinecarboxaldehyde and Related Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Mn(II) | Schiff base of 2-pyridinecarboxaldehyde | Distorted Octahedral | nih.gov |

| Fe(III) | Schiff base of 2-thiophenecarboxaldehyde | Octahedral | researchgate.net |

| Co(II) | Schiff base of 2-pyridinecarboxaldehyde | Octahedral | orientjchem.org |

| Ni(II) | Schiff base of 2-pyridinecarboxaldehyde | Octahedral | orientjchem.org |

| Cu(II) | Schiff base of 2-pyridinecarboxaldehyde | Square Pyramidal | orientjchem.org |

| Zn(II) | Schiff base of 2-thiophenecarboxaldehyde | Octahedral | researchgate.net |

Note: This table provides examples from related systems to infer the potential coordination behavior of this compound derivatives.

Complexation with Lanthanide and Actinide Ions

The coordination chemistry of this compound derivatives extends beyond transition metals to include the f-block elements, namely the lanthanides and actinides.

The larger ionic radii of lanthanide ions allow for higher coordination numbers, typically ranging from 7 to 12. Schiff base ligands derived from 2-pyridinecarboxaldehyde can form stable complexes with lanthanide ions. science.gov In these complexes, the ligands often wrap around the metal ion, and additional coordination sites are typically occupied by solvent molecules or counter-ions. The resulting complexes can exhibit interesting photophysical properties, such as luminescence, which is a characteristic feature of many lanthanide compounds.

The coordination chemistry of actinide ions with Schiff base ligands, including those derived from pyridine-2-carboxaldehyde, is an area of active research. nih.gov These complexes are of interest for their potential applications in nuclear fuel reprocessing and waste management. The coordination of Schiff base ligands to actinide ions like thorium(IV) and uranium(VI) has been demonstrated, often resulting in high coordination number complexes with diverse geometries. nih.gov

Selective Binding of Rare Earth Elements in Aqueous Media

There is currently no available research data or published studies on the selective binding of rare earth elements (lanthanides and actinides) by this compound in aqueous media. The potential of this ligand for the separation and extraction of these technologically important elements has not been investigated. Research in this area would be crucial to determine its selectivity, binding affinities, and the thermodynamic parameters governing complex formation.

No data available for interactive table.

Coordination with Main Group Elements

The coordination chemistry of this compound with main group elements (alkali metals, alkaline earth metals, and elements of groups 13-16) is another area where published research is absent. The nature of the bonding, structural motifs, and reactivity of any potential complexes with these elements are yet to be determined.

No data available for interactive table.

Impact of Ancillary Ligands on Coordination Environment and Reactivity

The influence of ancillary, or co-ligands, on the coordination environment and subsequent reactivity of metal complexes involving this compound has not been a subject of any specific investigation. The steric and electronic effects of ancillary ligands play a pivotal role in tuning the properties of metal complexes, including their stability, solubility, and catalytic activity. However, in the context of this particular primary ligand, no such studies have been reported.

No data available for interactive table.

Structural Elucidation and Advanced Characterization of Metal Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the precise atomic arrangement within a crystalline solid. researchgate.net This powerful technique allows for the unambiguous determination of molecular structures, providing insights into the coordination environment of the metal center and the conformation of the organic ligand. For the purpose of this analysis, we will focus on complexes formed with a close derivative, 6-(2-thienyl)-2,2′-bipyridine (HL), which incorporates the core structure of 6-(2-thienyl)-2-pyridinecarboxaldehyde.

Determination of Absolute Molecular and Supramolecular Crystal Structures

The primary outcome of an SC-XRD experiment is the determination of the crystal system, space group, and unit cell dimensions, which collectively define the crystal structure. Research on ruthenium(II) complexes with the ligand 6-(2-thienyl)-2,2′-bipyridine (HL) has revealed its versatile coordination capabilities, leading to distinct crystal structures. rsc.org

Two notable examples are the complexes [Ru(HL)(py)Cl₃] and [Ru(HL)₂Cl][BF₄]·CH₂Cl₂. rsc.org The crystallographic data for these compounds have been meticulously determined, showcasing different bonding modes of the ligand.

In the complex [Ru(HL)(py)Cl₃], the ligand acts as a bidentate N₂ donor. Conversely, in the complex [Ru(HL)₂Cl][BF₄]·CH₂Cl₂, two HL ligands are present, with one functioning as a bidentate N₂-donor and the other as a terdentate N₂S-donor. rsc.org This highlights the flexibility of the thienyl-pyridine scaffold in accommodating the steric and electronic requirements of the metal center.

Below is a summary of the crystallographic data for these two ruthenium complexes.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| [Ru(HL)(py)Cl₃] | C₁₉H₁₄Cl₃N₃RuS | Triclinic | P1 | 7.811(1) | 10.192(1) | 13.492(2) | 97.69(1) | 90.55(1) | 110.88(1) | 2 |

| [Ru(HL)₂Cl][BF₄]·CH₂Cl₂ | C₂₉H₂₂BCl₃F₄N₄RuS₂ | Monoclinic | P2₁/c | 7.576(1) | 16.072(3) | 26.083(4) | 90 | 96.02(1) | 90 | 4 |

Data sourced from J. Chem. Soc., Dalton Trans., 1993, 2547-2552. rsc.org

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed examination of bond lengths and angles provides crucial information about the nature of the chemical bonds and the coordination geometry around the metal ion. In the distorted octahedral environment of ruthenium(II) complexes, these parameters can confirm the coordination mode of the ligand.

For the complex [Ru(HL)₂Cl][BF₄]·CH₂Cl₂, the structural analysis reveals a significant interaction between the ruthenium center and the sulfur atom of one of the thienyl groups. The Ru–S bond length was determined to be 2.380(2) Å, confirming the terdentate N₂S coordination of that ligand. rsc.org The coordination sphere of the ruthenium ion in these complexes is completed by nitrogen atoms from the pyridine (B92270) and bipyridine moieties and by chloride ions. The bond angles around the ruthenium center deviate from the ideal 90° and 180° of a perfect octahedron, indicating a distorted geometry to accommodate the steric bulk and bite angles of the chelating ligands.

The table below presents selected bond length data for the [Ru(HL)₂Cl]⁺ cation.

| Bond | Length (Å) |

| Ru–S | 2.380(2) |

| Ru–N (avg.) | ~2.0-2.1 |

| Ru–Cl | ~2.4 |

Data interpretation based on typical ruthenium-polypyridyl complexes and specific data from J. Chem. Soc., Dalton Trans., 1993, 2547-2552. rsc.org

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Chalcogen Bonding)

Beyond the single molecule, SC-XRD allows for the investigation of the supramolecular assembly through various non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and chalcogen bonding, dictate how molecules pack in the crystal lattice. nih.gov

Powder X-ray Diffraction for Bulk Material Characterization

While single-crystal X-ray diffraction provides the detailed structure of a perfect crystal, powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk material. PXRD is used to confirm that the structure determined from a single crystal is representative of the entire synthesized batch, ensuring phase purity.

The experimental PXRD pattern of a synthesized powder is compared with a pattern simulated from the single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms the homogeneity of the bulk sample. Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of impurities or different crystalline phases.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the calculated theoretical percentages based on the proposed chemical formula.

For newly synthesized metal complexes, elemental analysis provides crucial evidence for the stoichiometric composition, confirming that the ligand and metal have combined in the expected ratio. Close agreement between the found and calculated values, typically within a ±0.4% margin, is a standard requirement for the characterization of a new compound and supports the structural model derived from X-ray diffraction. uark.edunih.gov

The table below shows a representative example of how elemental analysis data is presented.

| Compound | Analysis | %C | %H | %N |

| \multirow{2}{*}{[Ru(HL)(py)Cl₃]} | Calculated | 44.82 | 2.77 | 8.25 |

| Found | 44.75 | 2.81 | 8.19 |

This data is hypothetical and for illustrative purposes, based on the expected format of elemental analysis reporting.

Advanced Spectroscopic and Spectrochemical Investigations of Metal Complexes

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for elucidating the structural details of metal complexes. These techniques probe the vibrational modes of molecules, offering insights into the coordination environment of the ligand around a central metal ion.

Assignment of Characteristic Absorption Bands (e.g., ν(C=N), ν(C=S), Pyridine (B92270) Ring Vibrations)

In metal complexes of ligands like 6-(2-Thienyl)-2-pyridinecarboxaldehyde, specific vibrational modes are of particular interest. The coordination of the ligand to a metal ion is expected to cause noticeable shifts in the frequencies of these vibrations compared to the free ligand.

A crucial vibration to monitor would be the C=N stretching frequency, ν(C=N), which would arise from the imine bond formed if the aldehyde group of this compound were to react, for example, with an amine to form a Schiff base ligand prior to or during complexation. In such a scenario, the coordination of the imine nitrogen to the metal center typically leads to a decrease in the ν(C=N) frequency. This is due to the donation of electron density from the nitrogen to the metal, which weakens the C=N bond.

The thiophene (B33073) ring contains a C-S bond, and its stretching vibration, ν(C-S), can also be a diagnostic tool. The involvement of the thiophene sulfur atom in coordination would likely perturb the ν(C-S) frequency. However, coordination is more sterically favored through the pyridine and aldehyde/imine nitrogen atoms.

Pyridine ring vibrations are also sensitive to coordination. The in-plane and out-of-plane ring deformation modes of the pyridine moiety are expected to shift to higher frequencies upon complexation. This is a well-documented phenomenon and is attributed to the increased rigidity of the ligand backbone upon coordination to a metal center.

Table 1: Expected Characteristic FT-IR and Raman Vibrational Frequencies (cm⁻¹) for Metal Complexes of a Ligand System Analogous to this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

| ν(C=N) of imine | 1600 - 1650 | Shift to lower frequency upon coordination. |

| Pyridine ring vibrations | 1400 - 1600 | Shift to higher frequencies upon coordination. |

| ν(C-S) of thiophene | 800 - 850 | Potential shift upon coordination, though less likely to be a primary coordination site. |

| ν(M-N) | 400 - 600 | New bands appearing in the low-frequency region, indicative of metal-ligand bond formation. |

This table is illustrative and based on general principles of coordination chemistry, as specific data for this compound complexes is not available.

Spectroscopic Probing of Ligand-Metal Coordination Interactions

The formation of a coordinate bond between the ligand and a metal ion is directly observable in the far-infrared (Far-IR) and low-frequency Raman regions. New absorption bands, typically found in the 250-500 cm⁻¹ range, can be assigned to the stretching vibrations of the newly formed metal-nitrogen (ν(M-N)) and, if applicable, metal-oxygen (ν(M-O)) or metal-sulfur (ν(M-S)) bonds. The position and intensity of these bands are dependent on the nature of the metal ion, its oxidation state, and the coordination geometry of the complex.

Electronic Absorption Spectroscopy (UV-Vis-NIR)

Electronic absorption spectroscopy, covering the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, provides valuable information about the electronic structure of metal complexes. The absorption of light in these regions corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Characterization of Ligand-Centered Electronic Transitions

In the UV region, the spectra of metal complexes of this compound are expected to be dominated by intense absorption bands. These bands are typically assigned to ligand-centered (LC) π → π* and n → π* electronic transitions originating from the pyridine and thiophene aromatic rings. Upon coordination, the positions and intensities of these bands may shift compared to the free ligand, providing further evidence of complex formation. For instance, studies on pyridinedicarboxylate-Tb(III) complexes have shown broad, intense absorption bands between 220 and 300 nm corresponding to π-π* transitions of the ligand. researchgate.net

Analysis of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Bands

For transition metal complexes, new absorption bands, which are absent in the spectra of the free ligand and the free metal ion, often appear in the visible region. These are charge-transfer (CT) bands.

Metal-to-Ligand Charge Transfer (MLCT): If the metal ion is in a relatively low oxidation state and has filled or partially filled d-orbitals of suitable energy, it can donate electron density to the empty π*-orbitals of the aromatic pyridine and thiophene rings. These MLCT transitions are often intense and are responsible for the vibrant colors of many transition metal complexes.

Ligand-to-Metal Charge Transfer (LMCT): Conversely, if the metal ion is in a high oxidation state, it can accept electron density from the filled π-orbitals of the ligand. These LMCT transitions are also typically intense.

The energy of these charge transfer bands is a sensitive probe of the electronic properties of both the metal and the ligand.

Identification of d-d Electronic Transitions in Transition Metal Complexes

For complexes of transition metals with partially filled d-orbitals (d¹ to d⁹ configurations), weak absorption bands can often be observed in the visible or NIR region. These bands correspond to electronic transitions between the d-orbitals of the metal ion, which are split in energy by the electrostatic field of the coordinating ligands (ligand field splitting). These are known as d-d or ligand field transitions.

The number, position, and intensity of these d-d bands are characteristic of the d-electron configuration of the metal ion and the geometry of the complex (e.g., octahedral, tetrahedral, square planar). For example, in an octahedral complex of Ni(II) (d⁸), three spin-allowed d-d transitions are expected. The analysis of these bands allows for the determination of important parameters such as the ligand field splitting parameter (10Dq or Δo) and the Racah parameter (B), which provides information about the degree of covalency in the metal-ligand bond.

Table 2: Illustrative Electronic Absorption Data for a Hypothetical Transition Metal Complex of a this compound-based Ligand.

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Comments |

| Ligand-Centered (π → π*) | 200 - 350 | > 10,000 | Intense bands originating from the aromatic system. |

| MLCT/LMCT | 400 - 700 | 1,000 - 50,000 | Intense bands responsible for the color of the complex. |

| d-d Transitions | 500 - 1200 | < 100 | Weak bands, characteristic of the metal ion and its geometry. |

This table is for illustrative purposes and does not represent measured data for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its metal complexes. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, electronic environment of the nuclei, and ligand conformation upon complexation.

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, which would be the most deshielded proton, typically appearing far downfield (around 10.0 ppm) due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic pyridine ring. The protons on the pyridine and thiophene rings would appear in the aromatic region (approximately 7.0-8.5 ppm). Upon coordination to a metal center, significant changes in the chemical shifts of the pyridine protons are expected. The coordination of the pyridine nitrogen to a metal ion typically causes a downfield shift of the adjacent protons due to the donation of electron density to the metal.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of 190-200 ppm. The aromatic carbons of the pyridine and thiophene rings would appear between 120-160 ppm. Complexation with a metal ion would also influence the chemical shifts of the pyridine ring carbons, reflecting the change in the electronic structure of the ligand.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are estimated values based on analogous structures. Solvent: CDCl₃)

| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~10.1 | ~193 |

| Pyridine-H3 | ~7.9 | ~122 |

| Pyridine-H4 | ~7.9 | ~137 |

| Pyridine-H5 | ~7.8 | ~128 |

| Thiophene-H3' | ~7.7 | ~128 |

| Thiophene-H4' | ~7.1 | ~126 |

| Thiophene-H5' | ~7.4 | ~130 |

| Pyridine-C2 | - | ~153 |

| Pyridine-C6 | - | ~156 |

This interactive table summarizes the anticipated chemical shifts for the compound.

A review of the scientific literature did not yield specific dynamic NMR (DNMR) studies focusing on the ligand exchange processes of this compound. Such studies are highly valuable for understanding the kinetics and mechanisms of complex formation and dissociation. DNMR techniques, such as line-shape analysis and exchange spectroscopy (EXSY), could provide quantitative data on the rates of ligand exchange, the stability of the metal-ligand bond, and the thermodynamics of the coordination process. This remains an area open for future investigation for this particular ligand system.

Mass Spectrometry (MS, HR-MS)

Mass spectrometry is a critical technique for confirming the molecular weight and determining the fragmentation patterns of this compound and its metal complexes.

The empirical formula for this compound is C₁₀H₇NOS, with a molecular weight of 189.23 g/mol . sigmaaldrich.com In high-resolution mass spectrometry (HR-MS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its exact mass (189.0248). Using techniques like electrospray ionization (ESI), it is also common to observe adducts. Predicted m/z values for common adducts are presented in Table 2. uni.lu

Table 2: Predicted m/z for Adducts of this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₈NOS]⁺ | 190.0321 |

| [M+Na]⁺ | [C₁₀H₇NNaOS]⁺ | 212.0140 |

| [M+K]⁺ | [C₁₀H₆KNOS]⁺ | 227.9880 |

This interactive table shows predicted mass-to-charge ratios for common adducts of the title compound. uni.lu

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) for an aromatic aldehyde like this would be expected to show several characteristic losses.

Loss of a hydrogen radical (M-1): A peak at m/z 188 corresponding to the [M-H]⁺ ion is expected.

Loss of the formyl radical (M-29): A significant peak at m/z 160, resulting from the cleavage of the C-CHO bond, would correspond to the [C₉H₆NS]⁺ fragment.

Further Fragmentation: Subsequent fragmentation could involve the loss of acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN) from the pyridine ring, or fragmentation of the thiophene ring.

For metal complexes, ESI-MS is particularly useful for identifying the intact complex ion and studying its dissociation in the gas phase, providing insights into the stability and stoichiometry of the complex.

Fluorescence and Luminescence Spectroscopy

The photophysical properties of ligands and their metal complexes are of significant interest for applications in sensing, imaging, and materials science.

The this compound ligand contains both pyridine and thiophene moieties, which can participate in π-π* and n-π* electronic transitions. While specific photophysical data for the free ligand is not prominent in the literature, studies on related compounds provide valuable insights. For instance, ligands incorporating a pyridine unit linked to a chromophore, such as anthracene (B1667546), have been shown to act as fluorescent chemosensors. unive.it In one such system, the intense fluorescence of the anthracene unit was almost completely quenched upon complexation with metal ions like Cu²⁺ and Hg²⁺. This quenching was attributed to an intramolecular electron transfer process from the chromophore to the complexed pyridine moiety. unive.it

Furthermore, the formation of metal complexes can induce or significantly enhance luminescence. While bidentate N,N-ligands are common, the core structure of this compound serves as a precursor to more complex tridentate or tetradentate ligands (e.g., through Schiff base condensation). Metal complexes of such expanded ligands often exhibit interesting photophysical properties. For example, platinum(II) acetylide complexes incorporating pyridine-dicarboxamide ligands have been shown to form luminescent metallogels, where emission is enhanced by the formation of molecular aggregates involving π-π and Pt(II)···Pt(II) interactions. nih.gov Similarly, ruthenium(II) polyimine complexes are well-known for their phosphorescent properties, which can be tuned by modifying the ligands. rsc.org The coordination of a ligand like this compound or its derivatives to transition metals such as Ru(II), Re(I), Ir(III), or Pt(II) could lead to the formation of complexes with significant metal-to-ligand charge transfer (MLCT) character, often resulting in strong luminescence in the visible or near-infrared region. researchgate.netnih.gov

Potential for Photoactive Materials Development

The development of novel photoactive materials is a cornerstone of advancements in fields ranging from optoelectronics to solar energy conversion and photodynamic therapy. The targeted design of ligands is a critical first step in tuning the photophysical properties of the resulting metal complexes. The ligand This compound presents an intriguing scaffold for the synthesis of such materials.

The combination of the electron-deficient pyridine ring and the electron-rich thiophene ring can give rise to intramolecular charge-transfer (ICT) characteristics upon photoexcitation. The coordination of a metal ion to the nitrogen atom of the pyridine and potentially the sulfur atom of the thiophene or the aldehyde oxygen could significantly influence the electronic structure and, consequently, the photophysical properties of the resulting complex.

Detailed Research Findings:

Currently, there is a notable absence of published research specifically investigating the synthesis and photophysical properties of metal complexes of This compound . However, based on analogous structures found in the literature, several potential avenues for research and expected photophysical behaviors can be hypothesized. For instance, complexes of similar polypyridyl ligands with transition metals like ruthenium(II), iridium(III), and rhenium(I) are well-known for their luminescent properties, often arising from metal-to-ligand charge transfer (MLCT) excited states. The incorporation of the thienyl group could modulate the energy of these states, potentially shifting the absorption and emission profiles.

Future research in this area would need to focus on the following:

Synthesis and Characterization: The initial step would involve the synthesis of complexes with various transition metals (e.g., Ru(II), Ir(III), Re(I), Zn(II), Pt(II)). Characterization would involve techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry to determine the coordination environment of the metal ion.

Photophysical Investigations: A thorough investigation of the photophysical properties would be crucial. This would include measuring the absorption and emission spectra, determining the photoluminescence quantum yields (PLQY), and measuring the excited-state lifetimes. Such data would provide insights into the nature of the excited states and the efficiency of the radiative and non-radiative decay pathways.

Electrochemical Studies: Cyclic voltammetry and other electrochemical techniques would be employed to determine the redox potentials of the complexes, providing information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Data Tables:

As there is no specific experimental data available for metal complexes of This compound , a hypothetical data table is presented below to illustrate the type of information that would be generated from future research. The values are purely illustrative and are based on typical ranges observed for similar classes of photoactive metal complexes.

Hypothetical Photophysical Data for [M(L)n] Complexes (where L = deprotonated Schiff base of this compound)

| Metal Ion (M) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ, µs) |

| Ru(II) | 450 | 620 | 0.05 | 0.8 |

| Ir(III) | 380 | 550 | 0.40 | 1.5 |

| Re(I) | 400 | 590 | 0.15 | 1.2 |

| Pt(II) | 420 | 580 | 0.25 | 2.0 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 6-(2-Thienyl)-2-pyridinecarboxaldehyde, DFT calculations are instrumental in elucidating its geometric and electronic properties.

Geometry optimization using DFT methods, often with functionals like B3LYP and basis sets such as 6-31G(d,p), is the first step in theoretically characterizing this compound. researchgate.net This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. The optimization provides key data on bond lengths, bond angles, and dihedral angles.

The electronic structure is analyzed by examining the distribution of electron density. Molecular and natural bond orbital analyses of the related compound 2-pyridinecarboxaldehyde (B72084) have shown that the highest occupied molecular orbital (HOMO) is primarily composed of the nitrogen nonbonding orbital, which interacts with the oxygen lone pairs of the formyl group. rsc.org In this compound, the electron-rich thiophene (B33073) ring is expected to significantly influence the electronic distribution across the molecule. The analysis reveals how the pyridine (B92270), thiophene, and aldehyde functional groups electronically interact with each other.

Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical DFT Data) This table presents hypothetical, yet plausible, data for illustrative purposes, as specific experimental or calculated values for this exact molecule are not available in the provided search results.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| C(py)-C(th) Bond Length | Length of the bond connecting the pyridine and thiophene rings. | 1.48 Å |

| C(py)-C(cho) Bond Length | Length of the bond connecting the pyridine ring and the aldehyde carbon. | 1.49 Å |

| C=O Bond Length | Length of the carbonyl double bond in the aldehyde group. | 1.22 Å |

| C(py)-N-C(py) Angle | Bond angle within the pyridine ring. | 117.5° |

| Py-Th Dihedral Angle | The twist angle between the planes of the pyridine and thiophene rings. | 25.0° |

DFT calculations are highly effective at predicting spectroscopic data. For instance, vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra to help assign specific absorption bands to molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental spectra.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be calculated. These descriptors help in understanding the chemical reactivity of the molecule. rsc.org

Table 2: Calculated Reactivity Descriptors (Illustrative) This table illustrates the types of reactivity descriptors that can be obtained from DFT calculations.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic character. |

Molecular Mechanics (MM2) Calculations for Conformational Analysis

While DFT is powerful, for a preliminary exploration of the potential energy surface, molecular mechanics methods like MM2 can be more efficient. Conformational analysis of this compound is crucial due to the rotational freedom around the single bonds connecting the two aromatic rings and the aldehyde group to the pyridine ring. This rotation gives rise to different conformers (e.g., s-cis and s-trans orientations of the aldehyde group relative to the pyridine nitrogen) which may have different energies and populations at equilibrium. rsc.org MM2 calculations can efficiently map these conformational possibilities and identify the low-energy structures that are likely to be most populated.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is nucleophilic (electron-donating) and the LUMO is electrophilic (electron-accepting). libretexts.org

For this compound, the HOMO is expected to have significant contributions from the electron-rich thiophene ring, while the LUMO is likely localized over the electron-deficient pyridine ring and the electron-withdrawing carboxaldehyde group. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net These orbitals pinpoint the regions of the molecule most likely to be involved in chemical reactions. nih.gov

Table 3: FMO Analysis Data (Illustrative) This table shows representative data obtained from an FMO analysis.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.20 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -2.15 |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | 4.05 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. It transforms the calculated molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs, core pairs, and bonding/antibonding orbitals. This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. rsc.org

In this compound, NBO analysis can reveal the delocalization of electron density from the lone pairs of the sulfur atom in the thiophene ring or the nitrogen atom in the pyridine ring into adjacent antibonding orbitals. The stabilization energy, E(2), associated with these donor-acceptor interactions can be calculated using second-order perturbation theory, providing a quantitative measure of their significance. wisc.edu

Table 4: Significant NBO Donor-Acceptor Interactions (Hypothetical) This table illustrates potential intramolecular interactions and their stabilization energies as determined by NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) S | π*(C-C)thiophene | 5.4 | Thiophene ring delocalization |

| LP(1) N | π*(C-C)pyridine | 6.8 | Pyridine ring delocalization |

| π(C-C)thiophene | π*(C-C)pyridine | 15.2 | Inter-ring conjugation |

| LP(2) O | σ*(Cpy-Ccho) | 2.5 | Carbonyl-pyridine interaction |

Simulation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for simulating potential reaction mechanisms. chem8.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the corresponding activation energies for proposed reactions involving this compound. For example, the mechanism of a nucleophilic addition to the carbonyl carbon or an electrophilic substitution on the thiophene ring could be investigated. DFT calculations can elucidate the step-by-step pathway, providing insights into the reaction kinetics and thermodynamics that would be difficult to obtain solely through experimental means.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand and predict its potential biological activities based on studies of structurally related compounds containing pyridine, thiophene, and carboxaldehyde moieties.

QSAR studies on related heterocyclic compounds, such as pyridine and thiophene derivatives, have been instrumental in identifying key molecular features that govern their therapeutic effects, including anticancer and antimicrobial activities. These models typically employ a range of molecular descriptors to quantify various aspects of a molecule's structure.

Key Concepts in QSAR Modeling for Related Heterocyclic Compounds:

QSAR models are generally expressed by an equation where the biological activity (often expressed as the negative logarithm of the half-maximal inhibitory concentration, pIC50) is a function of one or more molecular descriptors.

A review of pyridine derivatives highlighted that the presence and position of specific functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O), can enhance antiproliferative activity against cancer cell lines. nih.gov Conversely, the presence of bulky groups or halogens was found to decrease activity. nih.gov For a molecule like this compound, the aldehyde group (-CHO) represents a key feature that would be a primary focus in any QSAR analysis.

Illustrative Descriptors from QSAR Studies on Related Structures:

Several classes of descriptors are commonly used in QSAR modeling of heterocyclic compounds:

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment.

Steric Descriptors: These describe the size and shape of the molecule.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes.

In a study on thiophene and imidazopyridine derivatives as inhibitors of Polo-Like Kinase 1 (PLK1), a key enzyme in cell division, 3D descriptors were used to develop a predictive QSAR model. nih.gov This model successfully distinguished between compounds with high and low inhibitory activity. nih.gov

Hypothetical QSAR Model for this compound Derivatives:

A hypothetical QSAR study on a series of analogs of this compound might involve the synthesis of derivatives with substitutions on the pyridine or thiophene rings. The biological activity of these compounds against a specific target, for instance, a cancer cell line, would be determined. Subsequently, a QSAR model could be developed.

The following interactive table illustrates the type of data that would be generated in such a study. The descriptor values and their coefficients are hypothetical but are based on the types of descriptors found to be significant in QSAR studies of similar heterocyclic systems.

| Compound | Substitution | pIC50 (Experimental) | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Dipole Moment (Descriptor 3) | pIC50 (Predicted) |

| This compound | None | 5.2 | 189.23 | 2.1 | 3.5 | 5.1 |

| Derivative 1 | 4-Chloro | 5.5 | 223.67 | 2.8 | 4.1 | 5.6 |

| Derivative 2 | 4-Methyl | 5.0 | 203.26 | 2.5 | 3.3 | 4.9 |

| Derivative 3 | 5-Nitro | 6.1 | 234.23 | 1.9 | 5.2 | 6.0 |

The hypothetical QSAR equation for this data could be: pIC50 = 0.8 + (0.01 * Molecular Weight) + (0.5 * LogP) + (0.4 * Dipole Moment)

Research Findings from Structurally Related Compounds:

QSAR studies on other heterocyclic systems provide valuable insights that could be extrapolated to this compound. For instance, a 3D-QSAR study on 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) derivatives was conducted to understand their biological activity. researchgate.net Such studies generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential would be favorable or unfavorable for activity.

The following table summarizes findings from QSAR studies on classes of compounds structurally related to this compound.

| Compound Class | Biological Activity | Key Findings from QSAR/SAR | Reference |

| Pyridine Derivatives | Antiproliferative | Presence of -C=O groups can enhance activity. nih.gov | nih.gov |

| Thiophene Derivatives | PLK1 Inhibition | 3D molecular descriptors are crucial for predicting inhibitory activity. nih.gov | nih.gov |

| Thioalkyl Derivatives of Pyridine | Psychotropic | Pharmacokinetic data indicated high gastrointestinal absorption for most compounds. nih.gov | nih.gov |

| Heteroaryl-substituted imidazo[1,2-a]pyridine (B132010) derivatives | Acid Pump Antagonists | Charge transfer within the molecule and hydrophobicity of substituents are controlling factors for activity. nih.gov | nih.gov |

These findings underscore the importance of specific structural and electronic features in determining the biological activity of heterocyclic compounds. For this compound, a QSAR approach would be invaluable for guiding the synthesis of more potent and selective analogs for various therapeutic targets.

Catalytic Applications of 6 2 Thienyl 2 Pyridinecarboxaldehyde Metal Complexes

Oxidative Catalysis

The design of efficient catalysts for oxidative transformations is a cornerstone of modern chemistry, with applications spanning from bulk chemical synthesis to fine chemical production. Metal complexes of 6-(2-Thienyl)-2-pyridinecarboxaldehyde and its derivatives are being explored for their ability to catalyze the oxidation of various substrates, leveraging the metal center's redox activity, which is finely tuned by the ligand's electronic and steric environment.

The catalytic decomposition of hydrogen peroxide (H₂O₂) into water and oxygen is a crucial reaction, both from an environmental perspective for the treatment of H₂O₂-containing wastewater and as a model reaction for studying the activity of catalase mimics. While direct studies on the catalytic decomposition of H₂O₂ using metal complexes of this compound are not extensively documented in the reviewed literature, the catalytic activity of structurally related complexes provides valuable insights.

For instance, iron(II) complexes of pyridine-substituted thiosemicarbazone ligands have been shown to be active in oxidations using hydrogen peroxide. rsc.orgresearchgate.net These studies suggest that the iron center, coordinated to a pyridine-containing ligand, can activate H₂O₂, potentially forming high-valent iron-oxo species that are key intermediates in the catalytic cycle. The reaction of [Fe(II)(TSC)₂] complexes with H₂O₂ leads to the generation of species resulting from the addition of oxygen atoms to the complex. rsc.orgresearchgate.net This capability for oxygen atom transfer is a fundamental prerequisite for catalytic H₂O₂ decomposition. It is hypothesized that metal complexes of Schiff bases derived from this compound could exhibit similar reactivity, where the nitrogen and sulfur donor atoms would stabilize the metal center in various oxidation states, thereby facilitating the catalytic cycle of H₂O₂ decomposition.

The selective oxidation of organic substrates is a fundamental transformation in organic synthesis. Metal complexes derived from ligands related to this compound have demonstrated potential in this area.

Cyclohexene (B86901) Oxidation: The oxidation of cyclohexene is a benchmark reaction for evaluating the efficacy of new oxidation catalysts. Iron and ruthenium complexes of a bis(2,3-dihydroxy benzaldehyde)pyridine diimine ligand have been studied for the oxidation of cyclohexene using various oxidants, including H₂O₂. researchgate.net These catalysts were found to oxidize cyclohexene to cyclohexene-1-ol and cyclohexene-1-one. researchgate.net While this ligand differs from this compound, the study highlights the potential of pyridine-based Schiff base complexes in this transformation. The electronic properties of the thienyl substituent in this compound could influence the selectivity and activity of its metal complexes in cyclohexene oxidation.

Styrene (B11656) Oxidation: The oxidation of styrene can yield valuable products such as benzaldehyde (B42025), styrene oxide, and acetophenone. Research has shown that nickel(II) complexes of Schiff base functionalized 1,2,3-triazolylidene ligands are effective catalysts for the oxidation of styrene to benzaldehyde using hydrogen peroxide as a green oxidant. nih.gov One of the complexes achieved a conversion of 88% with a 70% selectivity to benzaldehyde. nih.gov Furthermore, iron(II) complexes of pyridine-substituted thiosemicarbazone ligands have been shown to catalyze the oxidation of styrene to benzaldehyde. rsc.orgresearchgate.net These findings suggest that metal complexes of this compound, which share structural motifs with these successful catalysts, could also be active in styrene oxidation. The combination of the pyridine (B92270) and thiophene (B33073) moieties may offer a unique electronic environment to the metal center, potentially leading to high selectivity for desired oxidation products.

Benzyl (B1604629) Alcohol Oxidation: The selective oxidation of benzyl alcohol to benzaldehyde is a commercially important reaction. Studies on Pd(OAc)₂/pyridine systems have provided mechanistic insights into the aerobic oxidation of benzyl alcohol. nih.gov While not a complex of this compound, this work underscores the role of pyridine-type ligands in facilitating the catalytic cycle. More relevantly, iron(II) complexes supported by pincer-type ligands have been shown to be highly active catalysts for the oxidation of C(sp³)-H bonds, including the oxidation of 1-phenylethanol (B42297) to acetophenone. researchgate.net The catalytic cycle is proposed to proceed through high-valent iron-oxo species. researchgate.net Given these precedents, it is plausible that metal complexes of this compound could effectively catalyze the oxidation of benzyl alcohol, with the ligand framework stabilizing the necessary high-valent metal-oxo intermediates.

Table 1: Catalytic Oxidation of Various Organic Substrates with Related Metal Complexes

| Substrate | Catalyst Type | Oxidant | Major Product(s) | Conversion (%) | Selectivity (%) | Reference |

| Styrene | Ni(II)-NHC Complex | H₂O₂ | Benzaldehyde | 88 | 70 | nih.gov |

| Styrene | Fe(II)-Thiosemicarbazone | H₂O₂ | Benzaldehyde | - | - | rsc.orgresearchgate.net |

| Cyclohexene | Fe(II)/Ru(II)-Schiff Base | t-BuOOH | Cyclohexen-1-ol, Cyclohexen-1-one | up to 35 | - | researchgate.net |

| Benzyl Alcohol | Pd(OAc)₂/Pyridine | O₂ | Benzaldehyde | - | - | nih.gov |

| 1-Phenylethanol | Fe(II)-Pincer Complex | - | Acetophenone | - | - | researchgate.net |

Note: The data presented is for structurally related catalysts and not for complexes of this compound itself, as direct data was not available in the reviewed literature.

Reductive Catalysis

While oxidative catalysis has been a major focus, the development of catalysts for reductive processes is equally important. The chiral variants of ligands similar to this compound hold promise for enantioselective reductive catalysis.

Enantioselective reductive coupling reactions are powerful methods for the synthesis of chiral molecules from simple, achiral precursors. While no direct examples of enantioselective reductive coupling reactions catalyzed by metal complexes of this compound were found, the broader field of asymmetric catalysis with pyridine-containing ligands suggests potential applications. For instance, iron complexes with pyridine(diimine) ligands have been used as precatalysts for [2+2]-cycloaddition reactions. princeton.edu The development of chiral versions of this compound, for example, by introducing a stereocenter in the ligand backbone, could lead to metal complexes capable of catalyzing enantioselective reductive couplings. The thiophene and pyridine moieties can play a crucial role in substrate binding and in creating a specific chiral environment around the metal center, which is essential for achieving high enantioselectivity.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The development of highly active and stable catalysts for this reaction, particularly for challenging substrates, is an ongoing area of research.

While metal complexes of this compound have not been explicitly reported as catalysts for Suzuki-Miyaura reactions, the synthesis of the ligand scaffold itself and related structures often employs this very reaction. For example, arylthiophene-2-carbaldehydes have been synthesized via Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids. mdpi.com Similarly, thienylpyridazine derivatives have been prepared through the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with heteroaromatic boronic acids. nih.gov These syntheses demonstrate the robustness of the thienyl-heteroaryl linkage under Suzuki-Miyaura conditions.

This implies that metal complexes bearing the this compound ligand could potentially serve as stable catalysts in such cross-coupling reactions. The ligand's structure, which combines a potentially coordinating pyridine nitrogen and a thiophene ring, could stabilize a palladium center, a common metal used in Suzuki-Miyaura catalysis. The electronic properties of the ligand could influence the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle. Exhaustive Suzuki-Miyaura reactions of polyhalogenated pyridines with alkyl boronic esters have been successfully developed, highlighting the feasibility of coupling at the pyridine core. core.ac.uk

Investigation of Catalyst Stability and Reusability

A critical aspect of a practical catalyst is its stability and the ability to be reused over multiple cycles. For heterogeneous catalysts, this is often achieved by immobilizing the catalytic complex onto a solid support.

While specific studies on the stability and reusability of catalysts based on this compound are scarce, research on related systems provides a framework for how this could be achieved. For example, a copper(II) complex containing pyridine-2-carbaldehyde has been immobilized on ethylenediamine-functionalized Fe₃O₄@SiO₂ nanoparticles. rsc.org This magnetic nanocatalyst was easily separated from the reaction mixture using a magnet and could be reused for seven consecutive cycles without a significant loss in its catalytic activity. rsc.org Similarly, polymer-supported catalysts have been synthesized by anchoring pyrrole-2-carboxaldehyde metal complexes onto polystyrene. asianpubs.orgresearchgate.net These catalysts were recovered by simple filtration and reused multiple times, demonstrating their heterogeneous nature and robustness. asianpubs.orgresearchgate.net

These examples strongly suggest that metal complexes of this compound could be immobilized on various supports, such as silica (B1680970), polymers, or magnetic nanoparticles, to enhance their stability and facilitate their recovery and reuse. The investigation of leaching of the metal from the support and the maintenance of catalytic activity over repeated cycles would be crucial in evaluating the practical utility of such heterogeneous catalysts.

Mechanistic Investigations of Catalytic Cycles and Active Species